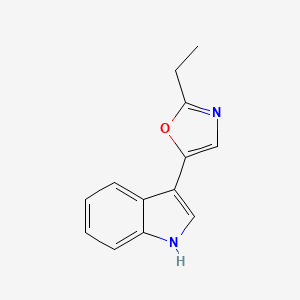
1H-Indole, 3-(2-ethyl-5-oxazolyl)-
Übersicht
Beschreibung
1H-Indole, 3-(2-ethyl-5-oxazolyl)- is a natural product found in Streptomyces griseocarneus, Streptomyces cinnamoneus, and other organisms with data available.
Biologische Aktivität
1H-Indole, 3-(2-ethyl-5-oxazolyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been studied for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
1. Serotonin Receptor Agonism
Research indicates that this compound acts as an agonist at serotonin receptors, which are critical in regulating mood, cognition, and various physiological processes. The interaction with these receptors can influence neurotransmitter release and neuronal signaling pathways.
2. Inhibition of Enzymatic Activity
The compound has also demonstrated inhibitory effects on specific enzymes involved in inflammatory processes. For instance, studies have shown that derivatives of indole can inhibit 5-lipoxygenase (5-LO), an enzyme responsible for the synthesis of pro-inflammatory leukotrienes . This inhibition suggests potential applications in treating inflammatory diseases.
Biological Activities
The biological activities of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- encompass a range of pharmacological effects:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antiproliferative Activity : A study evaluating indole derivatives found that compounds similar to 1H-Indole, 3-(2-ethyl-5-oxazolyl)- exhibited low micromolar IC50 values against human cancer cell lines such as Colo320 (colon) and Calu-3 (lung), indicating strong potential for anticancer therapies .
- Inflammatory Response Modulation : In vitro assays revealed that this compound could suppress leukotriene synthesis in polymorphonuclear leukocytes, demonstrating its anti-inflammatory potential with an IC50 value as low as 0.23 μM .
- Neurotransmitter Interaction : The agonistic properties on serotonin receptors suggest that this compound may be beneficial in treating conditions like depression or anxiety by enhancing serotonergic signaling pathways.
Eigenschaften
IUPAC Name |
2-ethyl-5-(1H-indol-3-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-13-15-8-12(16-13)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRZPVDPCWVPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932836 | |
| Record name | 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73053-81-3, 146426-35-9 | |
| Record name | 2-Ethyl-5-(3-indolyl)oxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073053813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | antibiotic APHE 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















